SMN-C3

Description

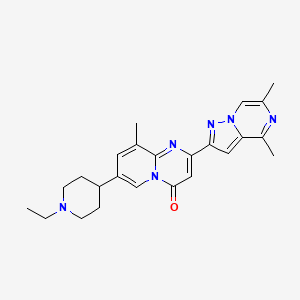

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-ethylpiperidin-4-yl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-5-28-8-6-18(7-9-28)19-10-15(2)24-26-20(12-23(31)29(24)14-19)21-11-22-17(4)25-16(3)13-30(22)27-21/h10-14,18H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACWYYKZMLGOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C2=CN3C(=O)C=C(N=C3C(=C2)C)C4=NN5C=C(N=C(C5=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449597-34-5 | |

| Record name | SMN-C3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449597345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SMN-C3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV8T2MCK57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SMN-C3: A Technical Guide to its Mechanism of Action in Spinal Muscular Atrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] This deficiency arises from the homozygous deletion or mutation of the SMN1 gene.[3] A nearly identical gene, SMN2, exists but primarily produces a truncated, unstable SMN protein (SMNΔ7) due to the alternative splicing and exclusion of exon 7.[4] SMN-C3 is an orally active, selective small molecule developed as a therapeutic agent for SMA.[5][6][7][8] It functions as an SMN2 splicing modulator, designed to correct the splicing defect and increase the production of full-length, functional SMN protein from the SMN2 gene.[6][8] As a close analog of RG7916 (Risdiplam), its mechanism provides a clear model for this class of compounds.[9]

Core Mechanism of Action

The primary mechanism of action for this compound is the direct modulation of SMN2 pre-messenger RNA (pre-mRNA) splicing to promote the inclusion of exon 7. This is achieved not by interacting with the general splicing machinery, but through a highly specific, RNA-targeted interaction.[9]

-

Direct Binding to SMN2 pre-mRNA : Chemical proteomic and genomic studies have demonstrated that this compound acts as a selective RNA-binding ligand.[9] It directly targets the SMN2 pre-mRNA.

-

Recognition of a Specific RNA Motif : The binding is sequence-specific. This compound recognizes and binds to an AG-rich motif, specifically 'AGGAAG', located within exon 7.[4][9][10]

-

Recruitment of Splicing Activators : Upon binding to this motif, this compound stabilizes a conformation of the pre-mRNA that enhances the recruitment of positive splicing factors.[9] Specifically, it increases the affinity of the RNA binding proteins Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) to the SMN2 pre-mRNA complex.[4][9][10][11]

-

Promotion of Exon 7 Inclusion : The recruitment of these stimulatory factors effectively counteracts the inhibitory signals that normally lead to exon 7 skipping in SMN2, guiding the spliceosome to recognize and include exon 7 in the mature messenger RNA (mRNA).

-

Increased Full-Length SMN Protein : The resulting full-length SMN2 mRNA is then translated into a stable, functional SMN protein, thereby addressing the core molecular deficit in SMA.

Caption: Signaling pathway for the this compound mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Efficacy

| Compound | Metric | Value | Cell System | Reference |

| SMN-C2/C3 | EC₅₀ (Exon 7 Splicing) | ~100 nM | HEK293H Minigene | [9] |

Table 2: In Vivo Efficacy in a Severe SMA Mouse Model (Δ7 Mice)

| Treatment Group | Dose (Intraperitoneal) | Median Survival | % Survival Past P65 | Body Weight Outcome | Reference |

| Vehicle | N/A | 18 days | 0% | Moribund phenotype | [5][7] |

| This compound (Low Dose) | 0.3 mg/kg/day | 28 days | Not Reported | Dose-dependent gain | [5][7] |

| This compound (Mid Dose) | 1 mg/kg/day | Not Reported | ~90% | Phenotype similar to controls | [5][7] |

| This compound (High Dose) | 3 mg/kg/day | Not Reported | ~90% | Some animals ~80% of controls | [5][7] |

Table 3: Pharmacodynamics in C/C-allele SMA Mice

| Metric | Time Point | Tissue | Observation | Reference |

| Peak Drug Level & FL SMN2 mRNA | ~7 hours post-dose | Blood | Levels peaked and then decreased as drug cleared | [12] |

| SMN Protein Increase | 24 hours post-dose | Brain, Quadriceps | Measurable increase after a single 10 mg/kg dose | [12] |

Table 4: Off-Target Splicing Effects

| Metric | Condition | Result | Note | Reference |

| Altered Splicing Events | 500 nM this compound in Type 1 SMA fibroblasts | 42 exons identified | 6 exons showed a change >40% | [10] |

| Motif Enrichment | Analysis of affected exons | Slight, non-significant enrichment of AG-rich motifs near the 3' splice site | No enrichment in total exonic sequences | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpretation and replication of findings.

Protocol 1: In Vivo Efficacy Study in Δ7 SMA Mouse Model

-

Objective : To determine the dose-dependent effect of this compound on survival, body weight, and motor function in a severe SMA mouse model.

-

Animal Model : Δ7 SMA mice, which exhibit a severe phenotype with a median survival of approximately 18 days.[5]

-

Dosing Regimen :

-

Endpoints Measured :

-

Survival : Monitored daily and recorded for Kaplan-Meier analysis.[5]

-

Body Weight : Measured regularly to assess dose-dependent weight gain compared to vehicle and heterozygous littermate controls.[5][7]

-

Motor Function : Assessed through the ability of mice to right themselves and by monitoring general locomotor activity levels.[5]

-

Protocol 2: Analysis of Off-Target Splicing via RNA-Sequencing

-

Objective : To assess the specificity of this compound for SMN2 and identify potential off-target splicing events across the transcriptome.

-

Cell System : Primary fibroblasts derived from a Type 1 SMA patient.[10]

-

Treatment : Cells were treated with 500 nM of this compound.[10]

-

Methodology :

-

Total RNA was extracted from both treated and untreated (control) cells.

-

RNA-sequencing (RNA-seq) was performed to generate a comprehensive profile of all transcripts.

-

Bioinformatic analysis was used to compare the splicing patterns between treated and control samples.

-

Exons showing a significant change in inclusion or exclusion were identified and quantified.[10]

-

Sequence analysis was performed on the regions surrounding the affected exons to check for enrichment of specific motifs (e.g., AG-rich sequences).[10]

-

Protocol 3: Target Identification via Photo–Cross-Linking and Pull-Down Assay

-

Objective : To determine whether this compound directly binds to SMN2 pre-mRNA or to a splicing regulatory protein.

-

Methodology :

-

Probe Synthesis : A photo–cross-linking probe, SMN-C2-BD, was synthesized. This probe is a close analog of this compound containing a reactive group that can be activated by UV light to form a covalent bond with its direct binding partner.[9]

-

Binding and Cross-Linking : The probe was incubated with cellular extracts or purified components (RNA, proteins).

-

UV Irradiation : The mixture was exposed to UV light to induce covalent cross-linking between the probe and its direct target.

-

Pull-Down : The probe (now cross-linked to its target) was captured and purified from the mixture.

-

Target Identification : The captured molecules were analyzed (e.g., via mass spectrometry for proteins or sequencing for RNA) to identify the direct binding partner of the this compound analog.[9] This experiment confirmed that the direct target is the SMN2 pre-mRNA itself.[9]

-

Caption: High-level workflows for key in vivo and in vitro experiments.

References

- 1. curesma.org [curesma.org]

- 2. hcp.smanewstoday.com [hcp.smanewstoday.com]

- 3. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [dr.lib.iastate.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 8. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]

- 9. pnas.org [pnas.org]

- 10. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of SMN-C3 in the Regulation of SMN2 Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is lost in SMA patients, a nearly identical gene, SMN2, is retained. However, a single nucleotide difference in SMN2 leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable SMNΔ7 protein. Small molecule splicing modifiers that promote the inclusion of exon 7 in SMN2 mRNA represent a promising therapeutic strategy. This technical guide provides an in-depth overview of SMN-C3, an orally active small molecule modulator of SMN2 splicing. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols relevant to its study.

Introduction to this compound

This compound is a selective, orally bioavailable small molecule that has been identified as a potent modulator of SMN2 pre-mRNA splicing.[1][2] Its primary function is to increase the production of full-length SMN2 messenger RNA (mRNA), leading to elevated levels of functional SMN protein.[1] Preclinical studies have demonstrated that this compound can ameliorate the disease phenotype in mouse models of SMA by improving motor function and extending lifespan.[1][3]

Mechanism of Action

This compound exerts its effect by directly interacting with the SMN2 pre-mRNA. This binding event induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of key splicing factors to the exon 7 region.

Direct Binding to SMN2 pre-mRNA

Chemical proteomic and genomic studies have revealed that this compound and its close analogs, SMN-C2, directly bind to the AGGAAG motif within exon 7 of the SMN2 pre-mRNA.[4][5] This interaction is a critical first step in its mechanism of action.

Allosteric Modulation of RNA-Protein Interactions

The binding of this compound to the SMN2 pre-mRNA promotes a conformational change at the junction of intron 6 and exon 7.[4][5] This altered RNA structure creates a new binding surface that increases the affinity of the splicing activators, far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex.[4][5] The enhanced recruitment of these positive regulators facilitates the inclusion of exon 7 into the mature mRNA transcript.

Preclinical Efficacy of this compound in a Mouse Model of SMA

The therapeutic potential of this compound has been evaluated in the Δ7 mouse model of SMA, which carries a homozygous deletion of the mouse Smn gene and expresses the human SMN2 gene.

Dose-Dependent Improvement in Survival and Motor Function

Treatment of Δ7 mice with this compound resulted in a significant and dose-dependent increase in survival and improvement in motor function.[3]

| Treatment Group (Dose) | Median Survival (Days) | Righting Reflex (Seconds) | Locomotor Activity |

| Vehicle | 18 | > 30 | Severely impaired |

| This compound (0.3 mg/kg/day) | 28 | Improved | Moderately improved |

| This compound (1 mg/kg/day) | > 65 | Normalized | Normalized |

| This compound (3 mg/kg/day) | > 65 | Normalized | Normalized |

Table 1: Efficacy of this compound in the Δ7 SMA Mouse Model. Data summarized from Naryshkin NA, et al. Science. 2014.[3]

Increased SMN Protein Levels in CNS and Peripheral Tissues

This compound treatment led to a dose-dependent increase in full-length SMN protein levels in both the central nervous system (CNS) and peripheral tissues of C/C-allele and Δ7 mice.[6][7]

| Tissue | This compound Dose (mg/kg) | Fold Increase in SMN Protein (vs. Vehicle) |

| Brain (Δ7 mice) | 0.1 | ~1.5 |

| Brain (Δ7 mice) | 0.3 | ~2.0 |

| Brain (Δ7 mice) | 1.0 | ~2.5 |

| Quadriceps (Δ7 mice) | 0.1 | ~1.3 |

| Quadriceps (Δ7 mice) | 0.3 | ~1.8 |

| Quadriceps (Δ7 mice) | 1.0 | ~2.2 |

| Brain (C/C-allele mice) | 10 | ~2-fold |

| Spinal Cord (C/C-allele mice) | 10 | ~2-fold |

| Quadriceps (C/C-allele mice) | 10 | ~1.5-fold |

Table 2: this compound-mediated increase in SMN protein levels in SMA mouse models. Data summarized from Naryshkin NA, et al. Science. 2014 and other sources.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vivo Efficacy Study in a Mouse Model of SMA

Animal Model: Δ7 SMA mice (e.g., FVB.Cg-Smn1tm1Hung Tg(SMN2)89Ahmb/J).[3]

Treatment Administration:

-

From postnatal day 3 (P3) to P23, administer this compound or vehicle via intraperitoneal (IP) injections at desired doses (e.g., 0.3, 1, and 3 mg/kg/day).[8]

-

From P24 onwards, switch to oral gavage for administration.[8]

Monitoring and Endpoints:

-

Record body weight and survival daily.

-

Perform motor function tests such as the righting reflex and open-field locomotor activity at regular intervals.

-

The study endpoint is typically defined by survival or a predetermined time point (e.g., P65).[3]

Quantification of SMN2 mRNA Splicing by RT-qPCR

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissues or cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Perform DNase treatment to remove any contaminating genomic DNA.

-

Synthesize cDNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT).

Real-Time qPCR:

-

Design primers specific for full-length SMN2 (including exon 7) and total SMN2 transcripts.

-

Full-length SMN2 Forward (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'

-

Full-length SMN2 Reverse (Exon 7): (Design a primer spanning the exon 6-7 junction)

-

Total SMN2 Forward (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'

-

Total SMN2 Reverse (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'

-

-

Perform real-time qPCR using a SYBR Green or TaqMan-based assay.

-

Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative abundance of full-length SMN2 transcripts using the ΔΔCt method.

Western Blot Analysis of SMN Protein Levels

Protein Extraction:

-

Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN, 1:3000).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize SMN protein levels to a loading control (e.g., β-actin, GAPDH).

In Vitro RNA Pull-Down Assay

Biotinylated RNA Probe Preparation:

-

Synthesize a biotinylated RNA probe corresponding to the region of SMN2 pre-mRNA containing the this compound binding site (AGGAAG motif in exon 7).

-

A non-biotinylated probe or a scrambled sequence can be used as a negative control.

Pull-Down Procedure:

-

Incubate the biotinylated RNA probe with nuclear extract or purified recombinant proteins (e.g., FUBP1, KHSRP) in the presence of this compound or vehicle (DMSO).

-

Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated RNA-protein complexes.

-

Wash the beads several times with a wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the proteins of interest (e.g., FUBP1, KHSRP).

Conclusion

This compound is a promising small molecule modulator of SMN2 splicing with a well-defined mechanism of action and demonstrated preclinical efficacy. Its ability to increase full-length SMN protein levels through direct interaction with the SMN2 pre-mRNA and subsequent recruitment of splicing activators highlights the potential of RNA-targeting small molecules as therapeutics for genetic diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other similar compounds for the treatment of Spinal Muscular Atrophy.

References

- 1. researchgate.net [researchgate.net]

- 2. A large animal model of Spinal Muscular Atrophy and correction of phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smafoundation.org [smafoundation.org]

- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Effect of SMN-C3 on Survival Motor Neuron Protein Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The primary cause is the loss or mutation of the SMN1 gene.[2] A nearly identical gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it only generates a small fraction of the necessary protein.[1][3] Consequently, therapeutic strategies have focused on increasing the amount of functional SMN protein produced from the SMN2 gene.[4] SMN-C3 is an orally available, small-molecule SMN2 splicing modulator designed to increase the inclusion of exon 7 in SMN2 mRNA transcripts, thereby boosting the production of full-length, functional SMN protein.[1][5][6] Preclinical studies have demonstrated that this compound effectively increases SMN protein levels in both central nervous system (CNS) and peripheral tissues, leading to significant improvements in motor function and survival in mouse models of SMA.[7][8][9] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects on SMN protein expression, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Mechanism of Action: SMN2 Splicing Modification

The core genetic defect in SMA lies in the inability of the SMN2 gene to compensate for the non-functional SMN1 gene.[1] This is due to a single, critical C-to-T nucleotide substitution in exon 7 of SMN2, which disrupts a splicing enhancer site and promotes the exclusion of exon 7 from the final mRNA transcript.[2] The resulting truncated protein, SMNΔ7, is unstable and rapidly degraded.[1]

This compound is part of a class of small molecules that act as SMN2 splicing modifiers.[5][6] Its proposed mechanism involves direct interaction with the SMN2 pre-mRNA. Specifically, this compound has been shown to bind to an AG-rich motif within exon 7.[10][11] This binding is thought to recruit or stabilize the binding of positive splicing factors, such as FUBP1 and KHSRP, to the pre-mRNA.[10][11] This action counteracts the effect of splicing silencers, promoting the inclusion of exon 7 into the mature mRNA transcript.[1][10] The result is an increased proportion of full-length SMN2 mRNA, which is then translated into stable, functional SMN protein.

Caption: Mechanism of this compound action on SMN2 pre-mRNA splicing.

Quantitative Data on SMN Protein Expression

Preclinical studies in various SMA mouse models have quantified the dose-dependent effects of this compound on both SMN2 mRNA splicing and resultant SMN protein levels.

In Vivo Efficacy in C/C-allele SMA Mice

The C/C-allele mouse is a milder model of SMA. Studies in these mice demonstrate the rapid and robust effect of this compound following oral administration.

Table 1: Effect of a Single Oral Dose (10 mg/kg) of this compound in C/C-allele Mice

| Time Post-Dose | Full-Length SMN2 mRNA (Blood) | SMN Protein (Brain) | SMN Protein (Quadriceps) |

|---|---|---|---|

| ~7 hours | Peak Induction | Measurable Increase | Measurable Increase |

| 24 hours | Decreasing | Sustained Increase | Sustained Increase |

Data synthesized from published preclinical findings.[7]

Table 2: SMN Protein Levels After Repeated Oral Dosing (10 mg/kg/day) of this compound in C/C-allele Mice

| Tissue | Fold Increase in SMN Protein vs. Vehicle (after 10 days) |

|---|---|

| Brain | Significant Increase |

| Spinal Cord | Significant Increase |

| Quadriceps | Significant Increase |

| Gastrointestinal Tissues | Significant Increase |

| Pancreas | Significant Increase |

Steady state levels in the brain and blood were typically reached by day 10. Data synthesized from published preclinical findings.[7][8]

In Vivo Efficacy in SMNΔ7 Mice

The SMNΔ7 mouse is a severe model of SMA, with a median survival of approximately 18 days.[5] this compound treatment has shown significant therapeutic benefits in this model.

Table 3: Effect of Daily Intraperitoneal Doses of this compound (P3-P9) on SMN Protein Levels in SMNΔ7 Mice

| Dose (mg/kg) | SMN Protein Level in Brain (vs. Vehicle) | SMN Protein Level in Quadriceps (vs. Vehicle) | Median Survival |

|---|---|---|---|

| 0.1 | Modest Increase | Modest Increase | Increased |

| 0.3 | Dose-dependent Increase | Dose-dependent Increase | 28 days |

| 1.0 | Substantial Increase | Substantial Increase | >65 days (~90% survival) |

Data synthesized from published preclinical findings.[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Animal Models and Dosing Regimen

-

Animal Models:

-

C/C-allele Mice: A milder SMA model used to assess pharmacokinetics and pharmacodynamics.

-

SMNΔ7 Mice: A severe SMA model used to assess survival and motor function benefits.[12]

-

-

Administration:

-

Oral Gavage: Used for C/C-allele mice to assess oral bioavailability and CNS penetration. This compound is typically formulated in a vehicle suitable for oral administration.[7]

-

Intraperitoneal (IP) Injection: Used for neonatal SMNΔ7 mice (from postnatal day 3) due to difficulties with oral dosing in pups.[10]

-

-

Dosing: Doses ranged from 0.1 to 10 mg/kg, administered once daily.[7][8]

Quantification of SMN mRNA (RT-qPCR)

-

Tissue Collection: Whole blood, brain, spinal cord, and muscle tissues are collected at specified time points post-dosing.

-

RNA Extraction: Total RNA is isolated from homogenized tissues or blood cells using a suitable RNA extraction kit (e.g., Trizol or column-based methods).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): Real-time PCR is performed using primers and probes specific for full-length (exon 7-containing) SMN2 mRNA and Δ7 SMN2 mRNA. A housekeeping gene (e.g., GAPDH, Actin) is used for normalization.

-

Data Analysis: The relative expression of full-length and Δ7 mRNA is calculated using the ΔΔCt method.

Quantification of SMN Protein (Western Blot or ELISA)

-

Tissue Collection and Lysis: Tissues (brain, spinal cord, quadriceps) are harvested and snap-frozen. Protein lysates are prepared by homogenizing the tissue in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Western Blot:

-

Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for SMN protein.

-

A loading control antibody (e.g., GAPDH, Tubulin) is used to ensure equal protein loading.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative SMN protein levels.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

A more quantitative method where microplate wells are coated with a capture antibody for SMN protein.

-

Tissue lysates are added to the wells, followed by a detection antibody conjugated to an enzyme.

-

A substrate is added to produce a measurable colorimetric or fluorescent signal, which is proportional to the amount of SMN protein.

-

Caption: General experimental workflow for evaluating this compound in vivo.

Conclusion

This compound is a potent, orally active small-molecule SMN2 splicing modulator that effectively increases the production of full-length SMN protein.[1][5] Quantitative data from preclinical SMA models demonstrate its ability to correct SMN2 splicing and significantly raise SMN protein levels in both the central nervous system and peripheral tissues.[7][8] This restoration of SMN protein leads to dramatic improvements in motor function, body weight, and overall survival in a severe mouse model of the disease.[5][9] The well-defined mechanism of action and robust preclinical data package highlight the therapeutic potential of this compound and related compounds for the treatment of Spinal Muscular Atrophy.

References

- 1. mdpi.com [mdpi.com]

- 2. Developing therapies for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of SMN protein levels in a mouse model of spinal muscular atrophy using novel drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. curesma.org [curesma.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Profile of SMN-C3 for Spinal Muscular Atrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on SMN-C3, a small molecule modulator of SMN2 splicing, for the treatment of Spinal Muscular Atrophy (SMA). The data herein is collated from key preclinical studies and is intended to serve as a detailed resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in the widely used Δ7 mouse model of severe SMA. This model is characterized by the absence of the mouse Smn gene and the presence of the human SMN2 gene and a delta-7 SMN transgene, leading to a severe phenotype with a short lifespan.[1][2]

Table 1: Dose-Dependent Effects of this compound on Survival in Δ7 SMA Mice

| Treatment Group | Dosage Regimen | Median Survival (Days) | Percent Survival Beyond P65 | Reference |

| Vehicle (DMSO) | Daily intraperitoneal (i.p.) injection | 18 | 0% | [3] |

| This compound (Low Dose) | 0.3 mg/kg/day (i.p.) | 28 | Not Reported | [3] |

| This compound (Mid Dose) | 1 mg/kg/day (i.p.) | >65 | ~90% | [3] |

| This compound (High Dose) | 3 mg/kg/day (i.p.) | >65 | ~90% | [3] |

Table 2: Effect of this compound on Body Weight in Δ7 SMA Mice

| Treatment Group | Dosage | Body Weight Outcome | Reference |

| Vehicle | N/A | Mice are significantly smaller and appear moribund by P16. | [3] |

| This compound (High Dose) | 3 mg/kg/day | Dose-dependent bodyweight gain, with some animals reaching ~80% of heterozygous control weight. Phenotype similar to heterozygous controls. | [3] |

| This compound (Suboptimal Dose) | 0.1 mg/kg/day (i.p. P3-23), 0.3 mg/kg/day (oral gavage from P24) | Reduced body weight compared to high-dose treated mice. | [4] |

Table 3: SMN Protein Expression Levels Following this compound Treatment

| Tissue | Treatment Group | SMN Protein Level (Arbitrary Units ± SEM) | Percent Increase Above Vehicle (after 10 days at 10 mg/kg/day) | Reference |

| Brain | Non-SMA | 669.1 ± 7.8 | N/A | [4] |

| Δ7 Low Dose (0.1 mg/kg) | 66.5 ± 9.5 | Not Reported | [4] | |

| Δ7 High Dose (3 mg/kg) | 160.8 ± 10.6 | Not Reported | [4] | |

| C/C-allele Mice (10 mg/kg/day) | Not Reported | ~150% | [5] | |

| Muscle | Non-SMA | 121.2 ± 4.0 | N/A | [4] |

| Δ7 Low Dose (0.1 mg/kg) | 41.8 ± 6.0 | Not Reported | [4] | |

| Δ7 High Dose (3 mg/kg) | 80.8 ± 4.9 | Not Reported | [4] | |

| Quadriceps | C/C-allele Mice (10 mg/kg/day) | Not Reported | ~200% | [5] |

| Spinal Cord | C/C-allele Mice (10 mg/kg/day) | Not Reported | ~125% | [5] |

| Liver | C/C-allele Mice (10 mg/kg/day) | Not Reported | ~100% | [5] |

Experimental Protocols

Animal Model

The most commonly utilized animal model in the preclinical evaluation of this compound is the SMNΔ7 mouse model of severe SMA (Jackson Laboratory Stock No: 005025).[1] These mice carry the human SMN2 gene, a human SMNΔ7 cDNA transgene, and have a targeted mutation of the endogenous mouse Smn gene.[2][6] This genetic background results in a severe SMA phenotype with an average lifespan of approximately 14-18 days when untreated.[1][3][6]

Drug Administration

This compound has been administered through two primary routes in preclinical studies:

-

Intraperitoneal (i.p.) Injection: For neonatal and young pups (e.g., Postnatal Day (PND) 3 through PND23), this compound is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) and administered daily.[3][4]

-

Oral Gavage: For older animals (e.g., from PND24 onwards), this compound is formulated in a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80 and administered daily.[4]

Dosages have ranged from a suboptimal dose of 0.1 mg/kg to a high dose of 3 mg/kg for i.p. injections, and up to 10 mg/kg for oral gavage.[3][4]

Motor Function Assessment

Several methods are employed to evaluate motor function in SMA mouse models:

-

Righting Reflex: This test measures the time it takes for a mouse placed on its back to right itself onto all four paws. This compound treatment has been shown to normalize this reflex in Δ7 mice.[3][7]

-

Locomotor Activity: General movement and exploration are often assessed in an open-field test to quantify locomotor activity.[3][7]

-

Grip Strength: This assesses limb muscle strength by measuring the force a mouse can exert with its paws.[7][8]

-

Electrophysiological Measures: Techniques such as Compound Muscle Action Potential (CMAP) and Motor Unit Number Estimation (MUNE) can be used to non-invasively assess the health of motor neurons and neuromuscular junctions.[8]

SMN Protein Quantification

-

Western Blot Analysis: This is the standard method for quantifying SMN protein levels in various tissues. Tissue lysates (e.g., from the brain, spinal cord, and muscle) are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-SMN antibody. A loading control, such as β-actin, is used for normalization.[9]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A two-site ELISA can also be used for a more quantitative measurement of SMN protein levels in cell and tissue lysates.[10]

Immunohistochemistry

Immunohistochemistry is utilized to visualize the localization of SMN protein within the spinal cord and to assess the morphology of motor neurons and neuromuscular junctions.

-

Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde (PFA). The spinal cord is dissected, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solutions before being embedded and sectioned.[11][12]

-

Staining: Sections are incubated with a primary antibody against SMN, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.[12][13]

-

Antigen Retrieval: For some antibodies, an antigen retrieval step, such as heating in sodium citrate (B86180) buffer, may be necessary.[14]

-

Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (e.g., donkey serum).[12]

Visualizations

Signaling Pathway

Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.

Experimental Workflow

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

- 1. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 005025 - FVB.SMNΔ7;SMN2;Smn- , Moderate Type II SMA , Delta 7 mouse incipient congenic Strain Details [jax.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Abnormal motor phenotype in the SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a murine model of SMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comparison of Three Electrophysiological Methods for the Assessment of Disease Status in a Mild Spinal Muscular Atrophy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Immunohistochemistry on Mouse Spine - IHC WORLD [ihcworld.com]

- 12. Laser microscopy acquisition and analysis of premotor synapses in the murine spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sevenhillsbioreagents.com [sevenhillsbioreagents.com]

SMN-C3: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMN-C3 is a selective, orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent for Spinal Muscular Atrophy (SMA). By modulating the splicing of the Survival Motor Neuron 2 (SMN2) gene, this compound effectively increases the production of full-length, functional SMN protein, addressing the root cause of SMA. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical efficacy of this compound. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in the field of SMA therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C24H28N6O.[1] Its structure is characterized by a fused ring system, which is crucial for its biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-(1-azabicyclo[2.2.2]octan-4-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Molecular Formula | C24H28N6O | [1] |

| Molecular Weight | 416.52 g/mol | [1] |

| CAS Number | 1449597-34-5 | [1] |

| Appearance | Light-yellow solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action: SMN2 Splicing Modulation

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable protein.

This compound acts as a potent and selective SMN2 splicing modulator. Its mechanism of action involves binding to a specific AG-rich sequence within exon 7 of the SMN2 pre-mRNA. This binding event is thought to stabilize the interaction of the U1 small nuclear ribonucleoprotein (snRNP) at the 5' splice site of exon 7. Furthermore, this compound has been shown to recruit key splicing factors, including Far upstream element-binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the exon 7 region. This concerted action counteracts the inhibitory splicing elements and promotes the inclusion of exon 7 into the mature mRNA transcript, leading to the production of full-length, functional SMN protein.

Caption: Proposed mechanism of action of this compound.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in various preclinical models of Spinal Muscular Atrophy, primarily in mouse models that recapitulate the genetic and phenotypic characteristics of the human disease.

In Vitro Activity

In cellular assays using fibroblasts from SMA patients, this compound has been shown to effectively increase the levels of full-length SMN2 mRNA and functional SMN protein.

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| SMN2 Splicing Assay | Type 1 SMA Patient Fibroblasts | EC50 (Exon 7 Inclusion) | 17 nM |

In Vivo Efficacy in a Severe SMA Mouse Model (SMNΔ7)

The SMNΔ7 mouse model is a severe model of SMA, with a median survival of approximately 14-18 days. Treatment with this compound has demonstrated remarkable dose-dependent improvements in survival, body weight, and motor function in these animals.

Table 3: In Vivo Efficacy of this compound in SMNΔ7 Mice

| Dose (mg/kg/day) | Administration Route | Median Survival (days) | % Survival at Day 65 | Observations | Reference |

| Vehicle | Oral gavage | 18 | 0% | - | |

| 0.3 | IP injection | 28 | Not Reported | Dose-dependent increase in survival. | |

| 1 | IP injection | >65 | ~90% | Significant improvement in body weight and motor function. | |

| 3 | IP injection | >65 | ~90% | Phenotype similar to heterozygous controls. |

Pharmacokinetics in Mice

Pharmacokinetic studies in C/C-allele SMA mice have shown that orally administered this compound is readily absorbed and distributed to relevant tissues, including the central nervous system.

Table 4: Pharmacokinetic Parameters of this compound in C/C-allele SMA Mice (10 mg/kg, single oral dose)

| Parameter | Tissue/Fluid | Value | Reference |

| Tmax (Peak Concentration) | Plasma | ~7 hours | [2] |

| Tmax (Full-length SMN2 mRNA) | Blood | ~7 hours | [2] |

| SMN Protein Half-life | Brain | ~2 days (36 hours) | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vivo Efficacy Study in SMNΔ7 Mice

Caption: Experimental workflow for in vivo efficacy studies.

4.1.1. Animal Model

-

Model: SMNΔ7 mice, a severe model of SMA.

-

Housing: Maintained in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Pups are housed with their dam until weaning.

4.1.2. Dosing

-

Compound Preparation: this compound is typically dissolved in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose.

-

Administration: Administered daily via intraperitoneal (IP) injection or oral gavage, starting at postnatal day 3 (P3). Doses typically range from 0.3 to 3 mg/kg.

4.1.3. Outcome Measures

-

Survival: Monitored daily.

-

Body Weight: Measured daily using a calibrated scale.

-

Motor Function:

-

Righting Reflex Test: Pups are placed on their back, and the time taken to right themselves onto all four paws is recorded. A maximum time (e.g., 30 seconds) is typically set.[3][4][5][6][7]

-

Grip Strength Test: Forelimb and/or hindlimb grip strength is measured using a grip strength meter. The mouse is allowed to grasp a wire grid, and the peak force exerted before release is recorded.[1][8][9][10][11]

-

Western Blot for SMN Protein Quantification

4.2.1. Protein Extraction

-

Tissues (e.g., brain, spinal cord, muscle) are homogenized in RIPA buffer supplemented with protease inhibitors.

-

Lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA assay.

4.2.2. SDS-PAGE and Transfer

-

Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred to a nitrocellulose or PVDF membrane.

4.2.3. Immunoblotting

-

The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against SMN protein (e.g., mouse anti-SMN, diluted 1:1000 in blocking buffer) overnight at 4°C.[12]

-

The membrane is washed three times with TBST.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

A loading control, such as β-actin or GAPDH, is used to normalize for protein loading.

Quantitative PCR (qPCR) for SMN2 Splicing Analysis

4.3.1. RNA Extraction and cDNA Synthesis

-

Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.

-

RNA quality and quantity are assessed using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

4.3.2. qPCR Reaction

-

qPCR is performed using a real-time PCR system.

-

The reaction mixture typically contains cDNA, forward and reverse primers specific for full-length SMN2 (including exon 7) and total SMN2, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

The relative abundance of full-length SMN2 mRNA is calculated using the ΔΔCt method, normalized to a reference gene (e.g., GAPDH).

Conclusion

This compound is a promising small molecule SMN2 splicing modulator with a well-defined mechanism of action and robust preclinical efficacy. Its ability to increase full-length SMN protein levels translates to significant improvements in survival and motor function in severe mouse models of Spinal Muscular Atrophy. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other related compounds as potential therapies for SMA. Continued research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to translate these promising preclinical findings into clinical applications.

References

- 1. mmpc.org [mmpc.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A Battery of Motor Tests in a Neonatal Mouse Model of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Righting Reflex Predicts Long-Term Histological and Behavioral Outcomes in a Closed Head Model of Traumatic Brain Injury | PLOS One [journals.plos.org]

- 7. Righting Reflex Predicts Long-Term Histological and Behavioral Outcomes in a Closed Head Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. treat-nmd.org [treat-nmd.org]

- 10. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 11. scantox.com [scantox.com]

- 12. treat-nmd.org [treat-nmd.org]

The Dawn of a New Era in Spinal Muscular Atrophy Treatment: A Technical Guide to Pyridopyrimidinone-Based SMN2 Splicing Modifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The primary cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce a small amount of functional SMN protein, but its pre-mRNA is predominantly spliced to an unstable, truncated form. This guide provides an in-depth technical overview of the discovery and development of pyridopyrimidinone derivatives, a novel class of small molecules that modulate the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein. We will delve into the mechanism of action, key experimental data, detailed laboratory protocols, and the drug discovery workflow that led to the approval of the first oral treatment for SMA.

Introduction: The Molecular Basis of SMA and the Therapeutic Rationale

Spinal Muscular Atrophy is an autosomal recessive disorder and a leading genetic cause of infant mortality.[1] The SMN protein is ubiquitously expressed and plays a critical role in various cellular processes, most notably the assembly of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome responsible for pre-mRNA splicing.[2]

The key to a therapeutic strategy for SMA lies in the SMN2 gene. A single, critical C-to-T nucleotide transition in exon 7 of SMN2 disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 in the majority of SMN2 transcripts.[3] This results in the production of a truncated and unstable protein, SMNΔ7.[1] However, SMN2 does produce a small amount of full-length SMN protein (approximately 10-15%), which is why the number of SMN2 copies in an individual is a major determinant of disease severity.[3] This understanding paved the way for a therapeutic approach focused on modulating the splicing of SMN2 to increase the inclusion of exon 7 and, consequently, the production of functional SMN protein.

Discovery and Optimization of Pyridopyrimidinone Derivatives

The journey to an oral SMA therapy began with high-throughput screening (HTS) campaigns designed to identify small molecules that could increase the inclusion of exon 7 in SMN2 pre-mRNA.[4] These screens led to the identification of initial hits, including a coumarin (B35378) derivative.[4] Through extensive medicinal chemistry efforts and structure-activity relationship (SAR) studies, these initial hits were optimized to improve potency, selectivity, and pharmacokinetic properties, leading to the discovery of the pyridopyrimidinone class of compounds.[5][6]

From RG7800 to Risdiplam (B610492): A Tale of Two Molecules

An early lead compound from the pyridopyrimidinone series, RG7800 , was the first small molecule SMN2 splicing modifier to enter human clinical trials.[1][3] In a Phase 1 study in healthy volunteers, RG7800 was well-tolerated and demonstrated a dose-dependent increase in full-length SMN2 mRNA in the blood.[7] Clinical trials in SMA patients also showed that RG7800 could increase SMN protein levels up to two-fold.[7] However, long-term nonclinical safety studies in monkeys revealed off-target retinal toxicity, which led to the suspension of its development.

This setback prompted further optimization of the pyridopyrimidinone scaffold, leading to the discovery of risdiplam (RG7916) . Risdiplam was engineered to have enhanced specificity for SMN2 splicing and an improved safety profile, particularly concerning the retinal findings observed with RG7800.[4] It demonstrated higher in vitro and in vivo efficacy in preclinical models of SMA and possessed a more favorable pharmacokinetic profile. These improvements ultimately led to its successful clinical development and approval as the first oral treatment for SMA.[8]

Quantitative Analysis of Pyridopyrimidinone Derivatives

The following tables summarize the key quantitative data for representative pyridopyrimidinone derivatives from preclinical and clinical studies.

| Compound | Target | In Vitro Potency (EC50) | SMN Protein Increase (in patient fibroblasts) | Reference |

| Pyridazine Hit (Cmpd 69) | SMN2 Splicing | 3.5 µM (reporter assay) | - | [5][9] |

| Optimized Pyridazine | SMN2 Splicing | 0.6 µM (ELISA) | 2.5-fold | [5][9] |

| RG7800 | SMN2 Splicing | - | >50% at <160 nM | [6] |

| Risdiplam (RG7916) | SMN2 Splicing | - | - |

| Compound | Animal Model | Dose | Key Efficacy Endpoints | Reference |

| RG7800 | Severe SMA Δ7 Mice | Daily oral administration | Significant increase in median survival time | [6] |

| Risdiplam (RG7916) | Severe SMA Δ7 Mice | Daily oral administration | Increased survival, restored synapse numbers, promoted muscle growth | [10] |

| Risdiplam (RG7916) | C/C-allele SMA Mice | Oral administration | Increased SMN protein levels in CNS and peripheral tissues | [3] |

| Compound | Study Population | Dose | Pharmacokinetic/Pharmacodynamic Outcomes | Reference |

| Risdiplam (RG7916) | Healthy Male Volunteers | 18.0 mg | ~41% of estimated maximum increase in SMN2 mRNA; Mean terminal half-life of 40-69 hours | [10] |

Mechanism of Action: How Pyridopyrimidinones Correct SMN2 Splicing

Pyridopyrimidinone derivatives act by directly binding to the SMN2 pre-mRNA. Specifically, studies with an analog of risdiplam, SMN-C2, have shown that it interacts with an AG-rich motif (AGGAAG) within exon 7.[11] This binding event induces a conformational change in the pre-mRNA, creating a new binding surface. This new conformation enhances the recruitment of the U1 small nuclear ribonucleoprotein (U1 snRNP) to the 5' splice site of exon 7.[4] The stabilization of the U1 snRNP at this position promotes the inclusion of exon 7 during the splicing process, leading to the production of full-length SMN2 mRNA and subsequently, functional SMN protein.

Caption: Mechanism of SMN2 splicing modification by pyridopyrimidinone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of pyridopyrimidinone derivatives for SMA treatment.

SMN2 Splicing Reporter Assay (High-Throughput Screening)

This assay is designed to identify compounds that increase the inclusion of exon 7 in a reporter gene construct.

-

Cell Line: HEK293 cells stably transfected with an SMN2 minigene reporter construct. The reporter typically contains SMN2 exon 7 and its flanking intronic sequences fused to a reporter gene (e.g., luciferase).

-

Compound Treatment: Seed cells in 384-well plates. Add compounds from a chemical library at a final concentration of 10 µM. Include DMSO as a negative control. Incubate for 24-48 hours.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of activation relative to the DMSO control. Compounds that show a significant increase in luciferase activity are considered hits.

Quantification of SMN mRNA Splicing Isoforms by RT-PCR

This method is used to determine the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA.

-

RNA Extraction: Treat SMA patient-derived fibroblasts or tissues from SMA mouse models with the test compound. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random hexamer primers.

-

Polymerase Chain Reaction (PCR):

-

Primers: Design primers that flank exon 7 of the SMN gene.

-

PCR Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Final extension: 72°C for 7 minutes.

-

-

-

Gel Electrophoresis: Separate the PCR products on a 2% agarose (B213101) gel. The full-length SMN transcript (including exon 7) will produce a larger band than the SMNΔ7 transcript.

-

Quantification: Quantify the intensity of the bands using densitometry software (e.g., ImageJ). Calculate the percentage of exon 7 inclusion as: (Intensity of full-length band) / (Intensity of full-length band + Intensity of Δ7 band) * 100.

Quantification of SMN Protein by Western Blotting

This protocol details the detection and quantification of SMN protein levels in cells or tissues.

-

Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:10000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensity using densitometry. Normalize the SMN protein levels to a loading control protein (e.g., β-actin or GAPDH).

In Vivo Efficacy Studies in SMA Mouse Models

These studies are crucial for evaluating the therapeutic potential of lead compounds.

-

Animal Model: Use a severe SMA mouse model, such as the SMNΔ7 mouse, which has a deletion of the murine Smn gene and carries the human SMN2 gene. These mice have a short lifespan, typically around 14 days.[12]

-

Compound Administration: Administer the pyridopyrimidinone derivative orally on a daily basis, starting at postnatal day 1 or 2.

-

Efficacy Endpoints:

-

Survival: Monitor the lifespan of the treated mice compared to a vehicle-treated control group.

-

Body Weight: Record the body weight of the mice daily.

-

Motor Function: Assess motor function using tests such as the righting reflex, grip strength, and open-field activity.

-

Histology: At the end of the study, collect tissues (e.g., spinal cord, muscle) for histological analysis to assess motor neuron survival and neuromuscular junction integrity.

-

SMN Protein Levels: Quantify SMN protein levels in various tissues using Western blotting.

-

Drug Discovery and Development Workflow

The discovery of pyridopyrimidinone derivatives for SMA followed a structured drug discovery and development pipeline.

Caption: The drug discovery and development workflow for pyridopyrimidinone-based SMA therapies.

Conclusion and Future Directions

The discovery of pyridopyrimidinone derivatives represents a landmark achievement in the field of SMA therapeutics, offering an effective oral treatment that addresses the underlying molecular cause of the disease. The journey from high-throughput screening to the approval of risdiplam highlights the power of a deep understanding of disease biology coupled with innovative drug discovery and development strategies.

Future research in this area may focus on:

-

Next-generation SMN2 splicing modifiers: Developing compounds with even greater potency and specificity.

-

Combination therapies: Exploring the potential of combining SMN2 splicing modifiers with other therapeutic approaches, such as gene therapy or muscle-enhancing agents, to achieve synergistic effects.

-

Understanding long-term effects: Continued monitoring of patients treated with pyridopyrimidinone derivatives to assess the long-term safety and efficacy of this therapeutic class.

This technical guide provides a comprehensive overview of the science and methodology behind the development of pyridopyrimidinone-based SMA therapies. It is our hope that this information will serve as a valuable resource for researchers and scientists working to advance the treatment of SMA and other genetic diseases.

References

- 1. Developing standard procedures for pre-clinical efficacy studies in mouse models of spinal muscular atrophy: report of the expert workshop "Pre-clinical testing for SMA", Zürich, March 29-30th 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Splicing Regulation of Spinal Muscular Atrophy Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spinal Muscular Atrophy Mouse Model Resource | JAX [jax.org]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Direct Interaction of SMN-C3 with SMN2 pre-mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the direct binding of SMN-C3, a small molecule splicing modulator, to the pre-messenger RNA (pre-mRNA) of the Survival of Motor Neuron 2 (SMN2) gene. This compound and its analogs are part of a class of orally available compounds that have shown significant promise in correcting the splicing defect of SMN2, a key therapeutic strategy for Spinal Muscular Atrophy (SMA). This document details the binding sites, the subsequent molecular events, quantitative binding data, and the experimental protocols used to elucidate these interactions.

Core Mechanism: A Dual-Binding Approach to Splicing Correction

Spinal Muscular Atrophy is primarily caused by insufficient levels of the SMN protein due to the loss of the SMN1 gene.[1][2] The paralogous SMN2 gene can produce functional SMN protein, but a single C-to-T nucleotide transition in exon 7 leads to its predominant exclusion from the final mRNA transcript, resulting in a truncated, non-functional protein.[1] this compound and related compounds act by directly binding to the SMN2 pre-mRNA to promote the inclusion of exon 7.[1][3]

The mechanism of action is not reliant on the global splicing machinery but is highly specific to the SMN2 pre-mRNA and a few other transcripts, such as STRN3.[1][4] Research, primarily through chemical proteomic and genomic studies, has revealed that this compound and its analogs achieve this specificity through a dual-interaction mechanism with the SMN2 pre-mRNA.[1][4][5]

Primary Binding Site: The core interaction occurs at a specific AGGAAG motif within exon 7 of the SMN2 pre-mRNA.[1] This binding is a key determinant of the compound's activity.

Secondary Interaction Site: In conjunction with the primary binding site, SMN-C compounds also interact with a tertiary RNA structure formed by the 5' splice site (5'ss) of exon 7 and the 5' terminus of the U1 small nuclear RNA (snRNA) .[4] This duplex is a critical recognition site for the U1 small nuclear ribonucleoprotein (snRNP), a foundational component of the spliceosome.

This dual-binding event induces a conformational change in the pre-mRNA structure.[1] This altered conformation creates a more favorable binding surface for positive splicing regulators while potentially displacing negative regulators. Specifically, the binding of this compound enhances the recruitment of the splicing activators Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) to the pre-mRNA complex.[1] Concurrently, it has been suggested that this interaction may lead to the displacement of inhibitory proteins like hnRNP G.[1] The net result is a stabilized and more efficiently recognized splice site, leading to a significant increase in the inclusion of exon 7 in the mature mRNA and subsequent production of full-length, functional SMN protein.

Signaling and Interaction Pathway

References

- 1. pnas.org [pnas.org]

- 2. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by SMN-C3 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The SMN1 gene, responsible for the majority of functional SMN protein production, is deleted or mutated in SMA patients. A paralogous gene, SMN2, can produce some functional SMN protein, but inefficient splicing of its pre-mRNA predominantly leads to a truncated, non-functional protein. SMN-C3 is a potent, orally bioavailable small molecule that acts as an SMN2 splicing modulator. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, with a focus on its mechanism of action, preclinical efficacy, and the broader cellular implications of SMN protein restoration. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided for the core methodologies used to evaluate the effects of this compound.

Introduction to this compound and its Therapeutic Rationale

This compound is a pyridopyrimidinone derivative that has been identified as a highly selective and orally active SMN2 splicing modifier.[1] The therapeutic strategy behind this compound is to increase the production of full-length, functional SMN protein from the SMN2 gene, thereby compensating for the loss of SMN1 in SMA patients.[2][3] By promoting the inclusion of exon 7 in the SMN2 mRNA transcript, this compound directly addresses the underlying molecular defect in SMA.[2] Preclinical studies have demonstrated that this leads to significant improvements in motor function and survival in mouse models of the disease.[4][5]

Core Mechanism of Action: SMN2 Splicing Modulation

The primary and most well-characterized cellular pathway modulated by this compound is the pre-mRNA splicing of the SMN2 gene.

Quantitative Preclinical Efficacy of this compound

Preclinical studies in mouse models of SMA have provided quantitative data on the efficacy of this compound in increasing SMN protein levels and improving disease phenotype.

SMN Protein Expression in SMA Mouse Models

Treatment with this compound leads to a dose-dependent increase in full-length SMN protein in various tissues of SMA model mice.

| Mouse Model | Treatment Group | Dose | Tissue | SMN Protein Level (Arbitrary Units) | Reference |

| Δ7 SMA | Low Dose this compound | 0.1 mg/kg | Brain | 66.5 ± 9.5 | [6] |

| Δ7 SMA | High Dose this compound | 3 mg/kg | Brain | 160.8 ± 10.6 | [6] |

| Non-SMA Control | - | - | Brain | 669.1 ± 7.8 | [6] |

| Δ7 SMA | Low Dose this compound | 0.1 mg/kg | Muscle | 41.8 ± 6.0 | [6] |

| Δ7 SMA | High Dose this compound | 3 mg/kg | Muscle | 80.8 ± 4.9 | [6] |

| Non-SMA Control | - | - | Muscle | 121.2 ± 4.0 | [6] |

| C/C-allele | This compound | 10 mg/kg/day | Brain | ~150% increase vs. vehicle | [2] |

| C/C-allele | This compound | 10 mg/kg/day | Spinal Cord | ~125% increase vs. vehicle | [2] |

| C/C-allele | This compound | 10 mg/kg/day | Quadriceps | ~100% increase vs. vehicle | [2] |

Survival and Motor Function in SMA Mouse Models

This compound treatment significantly extends the lifespan and improves motor function in severe SMA mouse models.

| Mouse Model | Treatment Group | Dose | Median Survival (days) | Motor Function Outcome | Reference |

| Δ7 SMA | Vehicle | - | 18 | Moribund appearance at P16 | [4][5] |

| Δ7 SMA | Low Dose this compound | 0.3 mg/kg/day | 28 | Dose-dependent bodyweight gain | [4][5] |

| Δ7 SMA | High Dose this compound | 1 and 3 mg/kg/day | >65 (~90% survival) | Normalized righting reflex and locomotor activity | [4][5] |

Off-Target Effects and Broader Splicing Modulation

While this compound is highly selective for SMN2, high-throughput RNA sequencing has revealed a limited number of off-target splicing events.

Quantitative Analysis of Off-Target Splicing

The following table summarizes the reported off-target splicing events affected by this compound treatment in SMA patient-derived fibroblasts. The data represents the proportion of the total spliced transcript that includes the specified exon.[7]

| Gene | Exon | Vehicle (%) | This compound (500 nM) (%) |

| SMN2 | 7 | ~10 | ~60 |

| STRN3 | 11 | ~50 | ~90 |

| APLP2 | 9 | ~20 | ~60 |

| MADD | 26 | ~5 | ~45 |

| SLC25A17 | 3 | ~15 | ~50 |

| FOXM1 | 9 | ~40 | ~75 |

Downstream Cellular Pathways Modulated by SMN Protein Restoration

The restoration of functional SMN protein levels by this compound is expected to impact a multitude of downstream cellular pathways that are dysregulated in SMA. SMN is a housekeeping protein with roles in various fundamental cellular processes.

While direct studies on the downstream effects of this compound are emerging, research on the consequences of SMN protein restoration in SMA models points to the modulation of several key signaling pathways:

-

PI3K/AKT/CREB Pathway: This pathway is involved in cell survival and growth, and its activation can upregulate SMN2 expression.[8]

-

Rho/ROCK Pathway: This pathway plays a crucial role in cytoskeletal dynamics and is found to be hyperactivated in SMA, leading to defects in neurite outgrowth. SMN protein is known to interact with components of this pathway.[9]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is activated in the spinal cords of SMA patients and mouse models, contributing to motor neuron death.[9]

Detailed Experimental Protocols

Quantification of SMN Protein by Western Blot

Protocol:

-

Tissue/Cell Lysis: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMN protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Assessment of Motor Function in SMA Mouse Models

Open Field Test:

-

Place a mouse in the center of a square arena.

-

Record the animal's activity for a defined period (e.g., 10-30 minutes) using an overhead video camera.

-

Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Rotarod Test:

-

Place the mouse on a rotating rod with an accelerating speed.

-

Record the latency to fall from the rod.

-

Perform multiple trials with adequate rest periods in between.

Righting Reflex Test:

-

Place the mouse on its back on a flat surface.

-

Measure the time it takes for the mouse to right itself onto all four paws.

Conclusion

This compound represents a promising therapeutic agent for SMA by effectively modulating the splicing of SMN2 to produce functional SMN protein. This targeted approach has demonstrated significant preclinical efficacy in restoring SMN protein levels, improving motor function, and extending survival in animal models of SMA. While its primary mechanism of action is well-defined, the broader cellular consequences of SMN protein restoration are complex and involve the modulation of numerous downstream pathways critical for neuronal health and function. Further research into these downstream effects will provide a more comprehensive understanding of the therapeutic benefits of this compound and may reveal additional targets for combination therapies in the future. This technical guide provides a foundational understanding of the cellular pathways impacted by this compound, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. researchgate.net [researchgate.net]

- 3. The SMN Complex at the Crossroad between RNA Metabolism and Neurodegeneration | MDPI [mdpi.com]

- 4. Postsymptomatic restoration of SMN rescues the disease phenotype in a mouse model of severe spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Neurodegeneration in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pro-Survival and Anti-Apoptotic Effects of SMN-C3 on Motor Neurons: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SMN-C3, a small molecule modulator of SMN2 splicing, on the survival and apoptotic pathways of motor neurons. Drawing from key preclinical studies, this document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details the experimental protocols used to evaluate its effects, and visualizes the relevant biological pathways.

Introduction: The Role of SMN in Motor Neuron Health

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of lower motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency in the Survival of Motor Neuron (SMN) protein, primarily due to mutations or deletions in the SMN1 gene. While a second gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly leads to an unstable, truncated form.

The SMN protein is crucial for the survival of motor neurons. Its deficiency has been shown to trigger apoptotic cell death pathways, contributing to the pathology of SMA. This compound is a therapeutic compound designed to modify the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein. This guide explores the downstream effects of this increased SMN expression on motor neuron survival and the inhibition of apoptosis.

Mechanism of Action of this compound

This compound is an orally active small molecule that acts as an SMN2 splicing modulator. It selectively binds to the SMN2 pre-messenger RNA (pre-mRNA) and corrects the aberrant splicing of exon 7. This correction leads to the inclusion of exon 7 in the final mRNA transcript, resulting in the translation of a full-length and functional SMN protein. The increased levels of SMN protein then exert a pro-survival and anti-apoptotic effect on motor neurons.

Caption: Mechanism of Action of this compound.

Quantitative Data on the Effects of this compound